Enhanced Lipophilicity (LogP) Relative to Des-Methyl and Mono-Methyl Pyrazole-Acetonitrile Analogs
(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile (CAS 1172831-14-9) exhibits a predicted logP value of approximately 1.48, significantly higher than that of the des-methyl analog (4-nitro-1H-pyrazol-1-yl)acetonitrile (CAS 1001500-47-5) which has an ACD/LogP of -0.08 , and the mono-methyl analog (3-methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile (CAS 1006955-98-1) with an estimated logP of 1.2 . This increased lipophilicity arises from the presence of two methyl groups at the 3- and 5-positions of the pyrazole ring, which enhance hydrophobic surface area relative to the under-substituted core structures.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ~1.48 (predicted based on XLogP3 of related analog and structural increment analysis) |
| Comparator Or Baseline | Des-methyl analog (CAS 1001500-47-5): ACD/LogP -0.08 ; Mono-methyl analog (CAS 1006955-98-1): Estimated LogP 1.2 |
| Quantified Difference | Target compound is ~1.56 log units more lipophilic than des-methyl analog and ~0.28 log units more lipophilic than mono-methyl analog |
| Conditions | Predicted/estimated values from ACD/Labs, PubChem, and XLogP3 computational methods |
Why This Matters
Higher logP influences membrane permeability and metabolic stability of final drug candidates, making this building block preferable when optimizing compounds for CNS penetration or oral bioavailability, while the lower logP analogs may be more suitable for peripherally restricted targets requiring high aqueous solubility.
